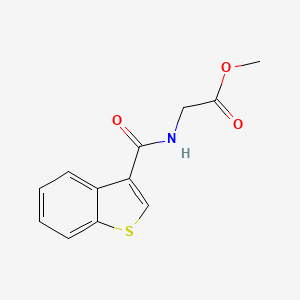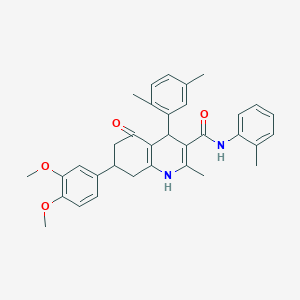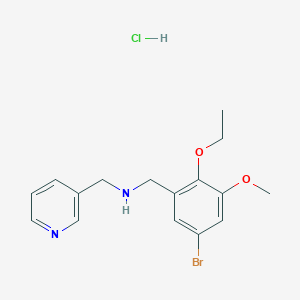![molecular formula C21H18F3N3 B4734583 3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)
3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest due to its potential application in scientific research. This compound has unique properties that make it suitable for use in various fields of study. In
Mecanismo De Acción
The mechanism of action of 3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood. However, it is believed that this compound works by binding to specific receptors or enzymes in the body, thereby modulating their function. This modulation can lead to various biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases. Additionally, this compound has been shown to have anticancer properties, which may make it useful for the treatment of cancer. Finally, this compound has been shown to have neuroprotective properties, which may make it useful for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its unique properties. This compound has a specific chemical structure that makes it suitable for use in various types of experiments. Additionally, this compound has been shown to have potential as a drug candidate, which may make it useful for studying the mechanism of action of various drugs. One limitation of using this compound in lab experiments is its cost. This compound is relatively expensive to produce, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. One direction is to further investigate the mechanism of action of this compound. This could lead to the development of new drugs that target specific receptors or enzymes in the body. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Finally, future studies could focus on improving the synthesis method of this compound to make it more cost-effective for use in lab experiments.
Aplicaciones Científicas De Investigación
3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, this compound has been shown to have potential as a tool for studying the function of various proteins and enzymes in the body.
Propiedades
IUPAC Name |
3-methyl-6-naphthalen-2-yl-1-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3/c1-3-10-27-20-19(13(2)26-27)17(21(22,23)24)12-18(25-20)16-9-8-14-6-4-5-7-15(14)11-16/h4-9,11-12H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUJMXOROYIJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(naphthalen-2-yl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4734500.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4734508.png)


![4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4734536.png)
![2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one](/img/structure/B4734540.png)


![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)



![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)
![1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4734610.png)